molecular formula C15H22O2 B14197865 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal CAS No. 875669-29-7

2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal

Cat. No.: B14197865
CAS No.: 875669-29-7
M. Wt: 234.33 g/mol
InChI Key: QFISIZUKIZGILM-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal is an organic compound characterized by its unique structure, which includes a furan ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of 5-methylfuran-2-carbaldehyde with 2,2,5-trimethylhexanal under basic conditions. The reaction is followed by dehydration to form the desired enal compound. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enoic acid.

    Reduction: 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enol.

    Substitution: 2,2,5-Trimethyl-7-(5-bromofuran-2-yl)hept-4-enal.

Scientific Research Applications

2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of inflammatory pathways.

Comparison with Similar Compounds

2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal can be compared with similar compounds such as:

    2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2,2,5-Trimethyl-7-(5-bromofuran-2-yl)hept-4-enal: Similar structure but with a bromine-substituted furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

875669-29-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,2,5-trimethyl-7-(5-methylfuran-2-yl)hept-4-enal

InChI

InChI=1S/C15H22O2/c1-12(9-10-15(3,4)11-16)5-7-14-8-6-13(2)17-14/h6,8-9,11H,5,7,10H2,1-4H3

InChI Key

QFISIZUKIZGILM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=CCC(C)(C)C=O)C

Origin of Product

United States

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